An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate (CAS: 136333-97-6)
An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate (CAS: 136333-97-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(2-bromoethyl)benzoate, a key building block in organic synthesis with emerging relevance in medicinal chemistry. This document details its chemical properties, synthesis, and known applications, with a focus on its potential utility in drug discovery and development.
Core Chemical and Physical Properties
Methyl 4-(2-bromoethyl)benzoate is a benzoate ester derivative characterized by a bromoethyl substituent at the para position of the benzene ring. Its unique structure makes it a valuable intermediate for introducing a phenethyl moiety into various molecular scaffolds.
| Property | Value | Source |
| CAS Number | 136333-97-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥95% | [2][3] |
Synthesis of Methyl 4-(2-bromoethyl)benzoate
While specific, detailed experimental protocols for the synthesis of Methyl 4-(2-bromoethyl)benzoate are not extensively reported in publicly available literature, a common and logical synthetic route involves the bromination of its corresponding alcohol precursor, Methyl 4-(2-hydroxyethyl)benzoate. This transformation is a standard procedure in organic synthesis.
A plausible experimental protocol is outlined below, based on general knowledge of such reactions.
Experimental Protocol: Bromination of Methyl 4-(2-hydroxyethyl)benzoate
Materials:
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Methyl 4-(2-hydroxyethyl)benzoate
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Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(2-hydroxyethyl)benzoate in anhydrous dichloromethane.
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Bromination: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide or a pre-mixed solution of triphenylphosphine and carbon tetrabromide) to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude Methyl 4-(2-bromoethyl)benzoate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
Logical Synthesis Pathway Diagram:
Caption: Plausible synthesis route for Methyl 4-(2-bromoethyl)benzoate.
Applications in Drug Discovery and Development
Methyl 4-(2-bromoethyl)benzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted by its classification as a "Protein Degrader Building Block," suggesting its potential role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]
Intermediate in the Synthesis of Cardiovascular Compounds
A notable application of Methyl 4-(2-bromoethyl)benzoate is its use as an intermediate in the preparation of heterocyclic compounds with potential applications in the treatment of cardiovascular diseases.[4] In a patented synthetic route, it is reacted with a substituted pyrazole derivative in the presence of a base to form a key intermediate.[4]
Experimental Workflow from Patent Literature:
Caption: Patented workflow utilizing Methyl 4-(2-bromoethyl)benzoate.
Potential as a Linker in PROTACs
The structure of Methyl 4-(2-bromoethyl)benzoate, featuring a reactive bromoethyl group and a stable benzoate core, makes it an attractive candidate for use as a linker or as a precursor to a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.
Hypothetical PROTAC Assembly Logic:
Caption: Logical workflow for incorporating the core structure in PROTAC synthesis.
Conclusion
Methyl 4-(2-bromoethyl)benzoate is a versatile chemical intermediate with established and potential applications in drug discovery and development. Its utility in the synthesis of compounds for cardiovascular diseases is documented, and its structural features make it a promising component for the construction of novel therapeutics, including PROTACs. Further research into the applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Benzoic acid, 4-(2-bromoethyl)-, methyl ester | CymitQuimica [cymitquimica.com]
- 3. Methyl 4-(2-bromoethyl)benzoate, CasNo.136333-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. US20090227640A1 - Heterocyclic compounds with carboxyl isostere groups and their use for the treatment of cardiovascular diseases - Google Patents [patents.google.com]
